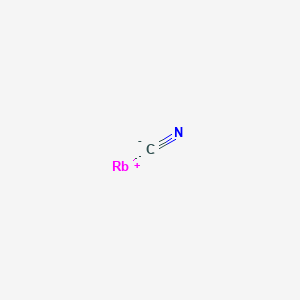![molecular formula C21H21F2N3O4S B107678 [(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate CAS No. 149809-42-7](/img/structure/B107678.png)
[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C21H21F2N3O4S and its molecular weight is 449.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Features of 1,2,4-Triazole Derivatives
Recent studies have illuminated the wide range of biological activities exhibited by 1,2,4-triazole derivatives, underscoring their potential in developing new therapeutic agents. These compounds have been found to demonstrate antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The versatility of 1,2,4-triazoles in chemical modeling makes them attractive candidates for the synthesis of biologically active substances, highlighting their significant role in modern organic synthesis and pharmaceutical research (Ohloblina, 2022).
Patent Review on Triazole Derivatives
A comprehensive review of patents related to 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families between 2008 and 2011 reveals the ongoing interest in developing new triazole-based drugs. These compounds are explored for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, antiviral properties, and their activity against several neglected diseases. This review emphasizes the necessity of finding new, efficient methods for preparing these triazoles, considering green chemistry, energy saving, and sustainability, showcasing the continuous innovation in triazole chemistry and its relevance to addressing emerging health challenges (Ferreira et al., 2013).
Analytical Techniques for Pharmaceutical Products
Empagliflozin, a compound structurally related to the specified chemical, serves as an example of the application of sophisticated analytical techniques for drug analysis. The review on Empagliflozin's analytical methods encompasses various sophisticated instruments-based analytical methods like spectrophotometry, Ultra-high Performance Liquid Chromatography (UPLC), High-Performance Liquid Chromatography (HPLC), and High-Performance Thin Layer Chromatography (HPTLC). This study underlines the critical role of advanced analytical methodologies in ensuring the quality of pharmaceutical products, reflecting on the broader applications of such techniques in researching and developing new compounds (Danao, 2021).
Triazole Derivatives in Environmental Applications
The study of triazine-, benzimidazole-, and triazole-based Covalent Organic Polymers (COPs) for CO2 capture and conversion into useful fuels stands out as an exemplary application of triazole derivatives in addressing environmental challenges. These materials exhibit high CO2 storage capacities, showcasing the utility of triazole derivatives beyond pharmaceutical applications and highlighting their potential in sustainable technologies and mitigation of environmental issues (Mukhtar et al., 2020).
Eigenschaften
IUPAC Name |
[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O4S/c1-15-2-5-18(6-3-15)31(27,28)30-11-16-9-21(29-10-16,12-26-14-24-13-25-26)19-7-4-17(22)8-20(19)23/h2-8,13-14,16H,9-12H2,1H3/t16-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWVLCJRFGIRAK-IIBYNOLFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(OC2)(CN3C=NC=N3)C4=C(C=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2C[C@@](OC2)(CN3C=NC=N3)C4=C(C=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














